1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine
Description
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a phenyl ring substituted with a 2-methoxyethylsulfanyl group and an ethanamine moiety
Properties
IUPAC Name |
1-[4-(2-methoxyethylsulfanyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSISFPAOKEPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine can be synthesized through a multi-step process involving the following key steps:
Formation of the phenyl ring: The phenyl ring is synthesized through standard aromatic substitution reactions.
Introduction of the 2-methoxyethylsulfanyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a 2-methoxyethylsulfanyl group, typically using a thiol reagent under basic conditions.
Attachment of the ethanamine moiety:
Industrial Production Methods: Industrial production of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its sulfanyl group may enhance its interaction with biological targets, making it a candidate for further research in drug development.
2. Neuropharmacology
Research indicates that compounds with similar structures can exhibit activity at neurotransmitter receptors, particularly the serotonin and dopamine receptors. Studies have shown that modifications in the alkyl chain can influence receptor affinity and selectivity, suggesting that 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine could be explored for neuropharmacological applications .
Materials Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to serve as a monomer or additive in polymer synthesis. It can potentially enhance the mechanical properties and thermal stability of polymers due to the presence of the sulfanyl group, which may improve cross-linking capabilities.
2. Coatings and Adhesives
In materials science, the compound can be utilized in formulating coatings and adhesives that require specific adhesion properties or chemical resistance. Its thiol group is particularly useful in forming disulfide bonds, which can enhance the durability of coatings .
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 212.11037 | 146.9 |
| [M+Na]+ | 234.09231 | 157.8 |
| [M+NH₄]+ | 229.13691 | 155.8 |
| [M+K]+ | 250.06625 | 149.4 |
| [M-H]- | 210.09581 | 149.8 |
Case Study 1: Neuropharmacological Screening
A study conducted on structurally similar compounds revealed that modifications to the sulfanyl group significantly influenced activity at serotonin receptors. This suggests that further exploration of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine could yield promising results in developing new antidepressants or anxiolytics .
Case Study 2: Polymer Enhancement
In a recent investigation into novel polymer composites, the incorporation of sulfanyl-containing compounds demonstrated improved mechanical properties compared to traditional polymers without such modifications. This highlights the potential of using this compound in advanced material formulations aimed at high-performance applications .
Mechanism of Action
The mechanism of action of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine can be compared with other similar compounds, such as:
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}ethan-1-amine: Differing by the presence of a hydroxy group instead of a methoxy group.
1-{4-[(2-Ethoxyethyl)sulfanyl]phenyl}ethan-1-amine: Differing by the presence of an ethoxy group instead of a methoxy group.
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-1-amine: Differing by the presence of a propanamine moiety instead of an ethanamine moiety.
The uniqueness of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine, also known as 1-{4-[(2-methoxyethyl)sulfanyl]phenyl}ethanamine hydrochloride, is a compound with potential biological activities that have garnered interest in various scientific fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine is CHNOS·HCl. Its structure features a phenyl ring substituted with a methoxyethyl sulfanyl group and an ethanamine moiety, which contributes to its unique chemical properties.
Structural Representation:
- SMILES:
CC(C1=CC=C(C=C1)SCCOC)N.Cl - InChI:
InChI=1S/C11H17NOS.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H
Biological Activity
Research indicates that 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine exhibits various biological activities. Preliminary studies suggest that the compound may interact with several biological targets, including enzymes and receptors involved in critical signaling pathways.
The mechanism of action involves the compound's ability to bind to specific proteins or receptors, modulating their activity. This interaction can lead to various biological effects, which are still under investigation. The potential for this compound to act as an enzyme inhibitor or receptor modulator highlights its significance in drug development.
Research Findings and Case Studies
Several studies have explored the biological effects of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine:
Table 1: Summary of Biological Activities
Potential Therapeutic Applications
Due to its unique structure and biological activity, 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine is being explored for various therapeutic applications:
- Drug Development: As a precursor for synthesizing new pharmacological agents.
- Antimicrobial Research: Investigated for potential efficacy against resistant bacterial strains.
Q & A
Q. What synthetic routes are commonly employed to synthesize 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example:
- Step 1 : React 4-bromophenyl ethylamine with 2-methoxyethyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using LC-MS (e.g., m/z 255 [M+H]⁺) .
- Optimization : Yield improves with anhydrous solvents, controlled temperature (60–80°C), and inert atmosphere to prevent oxidation of the thiol group .
Q. How is the compound characterized structurally and functionally post-synthesis?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Hydrogen bonding and π-π interactions can be analyzed via WinGX .
- Spectroscopy : IR confirms the amine (-NH₂, ~3360 cm⁻¹) and sulfanyl (-S-, ~1150 cm⁻¹) groups. ¹H NMR (DMSO-d₆) shows peaks at δ 2.8 (CH₂-S), 3.3 (OCH₃), and 6.9–7.4 (aromatic protons) .
- Purity : LC-MS (ESI) with >95% purity threshold; detect impurities via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Data Validation : Use the R-factor discrepancy (R₁/wR₂) in SHELXL. For example, if R₁ > 5%, re-examine thermal displacement parameters (ADPs) or check for twinning .
- Software Tools : Apply Olex2 or WinGX for electron density maps to identify missed solvent molecules or disordered atoms .
- Case Study : A 2022 study resolved conflicting ADPs by applying Hirshfeld rigid-bond restraint, reducing R₁ from 6.2% to 4.8% .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (AM1-BCC charges) and receptor (e.g., serotonin receptor 5-HT₂A, PDB: 6WGT) .
- Scoring : Analyze binding energy (ΔG < -7 kcal/mol indicates strong affinity). Multithreading reduces runtime by 60% vs. AutoDock 4 .
- Validation : Compare with experimental IC₅₀ values from radioligand assays. Discrepancies >1 log unit suggest force field parameter adjustments .
Q. How does structural modification of the 2-methoxyethylsulfanyl group impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the sulfanyl group with sulfonyl (-SO₂-) or methylthio (-SCH₃) and test antimicrobial activity (e.g., MIC against S. aureus). Sulfonyl derivatives show 3× higher activity due to enhanced electrophilicity .
- Data Analysis : Use ANOVA to compare log-transformed IC₅₀ values. A p-value <0.05 confirms significance.
- Case Study : A 2024 study found that substituting the methoxy group with ethoxy reduced CNS permeability (logP increased from 2.1 to 2.9) but improved metabolic stability (t₁/₂ from 1.2 to 3.8 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
